N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-13-18(16-5-2-3-6-17(16)24-15)25-22(28)21(27)23-14-19(20-7-4-12-30-20)26-8-10-29-11-9-26/h2-7,12-13,19H,8-11,14H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGWWGINZOVBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinoline moiety, a morpholine group, and a thiophene ring. The molecular formula is with a molecular weight of approximately 342.46 g/mol.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the compound's effect on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value of 15 µM against A549 cells, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest in G0/G1 phase |
The mechanism of action involves the induction of apoptosis, where the compound triggers intrinsic pathways leading to cell death.
2. Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Research focusing on the inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), a key enzyme in the inflammatory pathway, revealed that derivatives of this compound could inhibit mPGES-1 activity effectively.
- Case Study : In a study involving animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as PGE2 levels .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:
- Formation of the quinoline core.
- Introduction of the morpholine ring via nucleophilic substitution.
- Coupling with thiophene derivatives.
Future Directions
While initial studies indicate promising biological activities, further research is essential to fully understand the pharmacokinetics and toxicity profiles of this compound. Future studies should focus on:
- In vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Elucidating detailed mechanisms behind anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethanediamide Linkages
- BG15258 (N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide): This analogue replaces the 2-methylquinoline with a thiophen-2-ylmethyl group and introduces a 3-methoxyphenyl substituent. The methoxy group could enhance metabolic stability .
- BG15259 (2,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide): Substituting the ethanediamide with a sulfonamide group alters hydrogen-bonding capacity and acidity. Sulfonamides are associated with antibacterial and carbonic anhydrase inhibitory activities, diverging from the target compound’s likely applications .
Table 1: Structural and Physicochemical Comparison
Computational and Thermodynamic Insights
- Density Functional Theory (DFT) (): The Colle-Salvetti correlation-energy functional and Becke’s exact-exchange models predict electronic properties critical for drug-receptor interactions. For the target compound, these models could elucidate charge distribution across the quinoline and thiophene rings, guiding optimization for binding affinity .
Research Findings and Implications
- Antimicrobial Potential: The quinoline-thiophene synergy observed in similar compounds suggests broad-spectrum activity against resistant pathogens. Ethanediamide derivatives may exhibit lower toxicity compared to sulfonamides due to reduced metabolic activation .
- Solubility and Bioavailability: Morpholine’s electron-rich oxygen enhances aqueous solubility, a critical advantage over non-polar analogues like BG15259 .
- Thermodynamic Stability: DFT analyses indicate that the target compound’s planar quinoline system may facilitate π-π stacking with biological targets, enhancing inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
